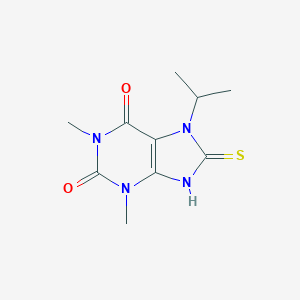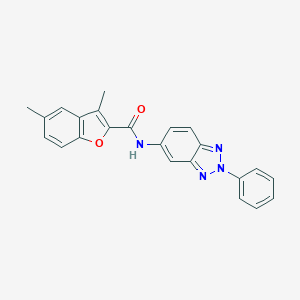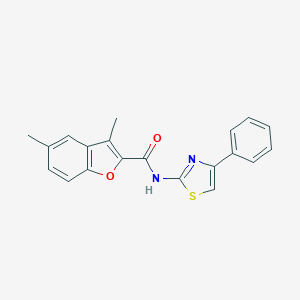
1,3-DIMETHYL-7-(PROPAN-2-YL)-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-7-(PROPAN-2-YL)-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a unique chemical compound with the molecular formula C10H14N4O2S and a molecular weight of 254.30876 g/mol . This compound is part of the purine family, which is known for its significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-DIMETHYL-7-(PROPAN-2-YL)-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives.
Reagents and Conditions: Common reagents include sodium ethoxide (NaOEt) in ethanol (EtOH), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in methanol (MeOH), and potassium carbonate (K2CO3) in N,N-Dimethylformamide (DMF).
Reaction Steps: The reaction steps may involve refluxing the mixture, followed by purification processes such as recrystallization.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,3-DIMETHYL-7-(PROPAN-2-YL)-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols.
Scientific Research Applications
1,3-DIMETHYL-7-(PROPAN-2-YL)-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-7-(PROPAN-2-YL)-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The pathways involved may include signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Theobromine: A purine alkaloid found in cocoa beans, with a similar structure but different functional groups.
Uniqueness: 1,3-DIMETHYL-7-(PROPAN-2-YL)-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific isopropyl and mercapto substituents, which confer distinct chemical and biological properties compared to other purine derivatives .
Properties
Molecular Formula |
C10H14N4O2S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
1,3-dimethyl-7-propan-2-yl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2S/c1-5(2)14-6-7(11-9(14)17)12(3)10(16)13(4)8(6)15/h5H,1-4H3,(H,11,17) |
InChI Key |
BKUYNTXHKFXBOW-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(NC1=S)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CC(C)N1C2=C(NC1=S)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B317518.png)
![4-(3,4-dimethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1(2H)-one](/img/structure/B317520.png)
![Ethyl 2-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B317521.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B317526.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B317528.png)
![2-(4-TERT-BUTYLPHENOXY)-N-[2-(PYRIDIN-4-YL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE](/img/structure/B317529.png)
![ethyl 2-[[4-[[(Z)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]amino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B317532.png)
![N-[2-[4-(diethylamino)phenyl]-1,3-benzoxazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B317534.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methylbenzamide](/img/structure/B317535.png)
![N-(2-[1,1'-biphenyl]-4-yl-1,3-benzoxazol-5-yl)isonicotinamide](/img/structure/B317537.png)
![2-chloro-5-{(4E)-3-methyl-5-oxo-4-[(2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B317538.png)
![ethyl 5-(1H-indol-3-yl)-4-[4-(morpholin-4-yl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B317540.png)
